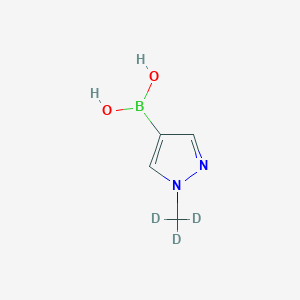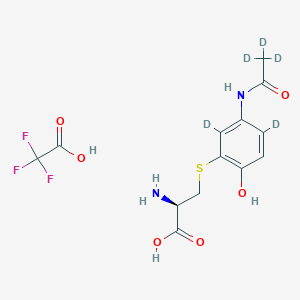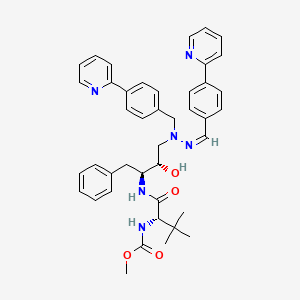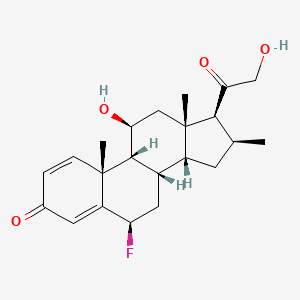
2-(1-Piperazinyl)-phenol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is a chemical compound that serves as an impurity of doxazosin. Doxazosin is widely used in biological studies to evaluate the structure-activity relationship of prazosin pharmacophore for Transport-P inhibition . This compound is significant in pharmaceutical testing and research due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves multiple steps, starting from the basic building blocks of benzodioxine and doxazosin. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of doxazosin impurities.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of doxazosin and related compounds.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance in the production of doxazosin-based medications.
Mécanisme D'action
The mechanism of action of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves the inhibition of alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound selectively blocks the alpha-1a, alpha-1b, and alpha-1d subtypes of these receptors, which are involved in the regulation of vascular tone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxazosin: The parent compound, used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: A compound with a similar mechanism of action, used for similar medical conditions.
Tamsulosin: Selectively targets alpha-1a receptors, primarily used for benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is unique due to its specific structure, which allows it to serve as an impurity marker for doxazosin. This uniqueness makes it valuable in analytical and pharmaceutical research, providing insights into the purity and efficacy of doxazosin-based medications.
Propriétés
Formule moléculaire |
C22H29FO4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1 |
Clé InChI |
GAKMQHDJQHZUTJ-MKOACCBBSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


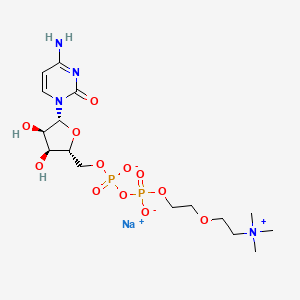

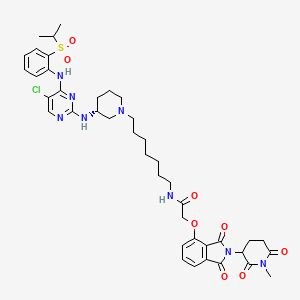


![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)

![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)

